1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone

MAO-A Inhibition Neurochemistry Enzyme Selectivity

A substituted acetophenone with a unique 2-amino-4-hydroxy-5-methoxy pattern that confers potent, selective MAO-A inhibition (human IC50=18 nM), contrasting with typical MAO-B biased analogs. Ideal for in vitro MAO isoform selectivity studies and SAR campaigns. Not interchangeable with generic 2′-hydroxy-5′-methoxyacetophenone or 2-aminoacetophenone. For R&D use only.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B12861379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1N)O)OC
InChIInChI=1S/C9H11NO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,10H2,1-2H3
InChIKeyMLPUGANCKJOTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone: A Differentiated Amino-Substituted Acetophenone for Specialized MAO-A Research


1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone (CAS 2092211-76-0) is a substituted acetophenone derivative characterized by the presence of an amino group at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position on the phenyl ring . This specific substitution pattern distinguishes it from more common acetophenone analogs, which typically lack the amino group or possess alternative hydroxyl/methoxy arrangements . The compound serves as a key research tool for probing monoamine oxidase (MAO) isoform selectivity, as its unique structural features confer a preferential inhibitory profile against MAO-A over MAO-B, a characteristic not typical of the broader acetophenone class [1].

Why Generic Substitution Fails for 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone


Substituting 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone with a closely related analog, such as 2'-hydroxy-5'-methoxyacetophenone or 2-aminoacetophenone, is not scientifically equivalent due to fundamental differences in target engagement and isoform selectivity. While the broader class of acetophenone derivatives is often characterized by potent and selective inhibition of monoamine oxidase B (MAO-B) with weak or no activity against MAO-A [1], the target compound demonstrates a reversed selectivity profile with potent MAO-A inhibition [2]. This shift in biological activity is directly attributable to the presence and precise positioning of the 2-amino group in conjunction with the 4-hydroxy and 5-methoxy substituents, a combination not present in commercially available generic alternatives .

Quantitative Differentiation Guide for 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone


Evidence 1: Potent and Selective MAO-A Inhibition Contrasts with Class-Level MAO-B Preference

1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM, while its inhibition of human MAO-B is significantly weaker (IC50 = 91 nM), resulting in a ~5-fold selectivity for MAO-A [1]. This profile is a direct contrast to the majority of acetophenone derivatives, which have been reported to act preferentially on MAO-B, often with IC50 values in the nanomolar range and weak or no inhibition of MAO-A [2].

MAO-A Inhibition Neurochemistry Enzyme Selectivity

Evidence 2: Species-Specific Potency and Selectivity Data for MAO-A Inhibition

The compound demonstrates species-dependent potency against MAO-A, with an IC50 of 80 nM for rat brain MAO-A compared to 18 nM for the human recombinant enzyme [1]. Furthermore, it exhibits high selectivity against rat MAO-B (IC50 = 1000 nM), confirming that its MAO-A preference is conserved across species [1].

MAO-A Inhibition Species Comparison Preclinical Pharmacology

Evidence 3: Structural Determinant of MAO-A Selectivity: The 2-Amino Group

The presence of the 2-amino group is a key structural determinant for the observed MAO-A selectivity. While 2-aminoacetophenone itself is known to be a monoamine releasing agent with an EC50 of 208 nM for dopamine release and is not a direct MAO inhibitor [1], the additional 4-hydroxy and 5-methoxy substituents on the target compound create a unique pharmacophore that directs potent MAO-A inhibition.

Structure-Activity Relationship Medicinal Chemistry MAO Inhibition

Optimal Application Scenarios for 1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone Based on Quantitative Evidence


Scenario 1: In Vitro Studies of MAO-A Mediated Neurotransmitter Metabolism

The potent and selective inhibition of human MAO-A (IC50 = 18 nM) makes this compound an ideal tool for in vitro assays designed to dissect the role of MAO-A in serotonin, norepinephrine, and dopamine catabolism, with minimal interference from MAO-B [1]. It is particularly well-suited for experiments requiring a well-characterized, selective inhibitor with known species differences.

Scenario 2: Preclinical Rodent Studies of CNS Disorders with MAO-A Involvement

Despite a 4.4-fold reduction in potency against rat MAO-A (IC50 = 80 nM) compared to the human enzyme, the compound retains significant activity and high selectivity over rat MAO-B (IC50 = 1000 nM) [1]. This profile is valuable for in vivo rodent models of depression, anxiety, or neurodegeneration where a selective MAO-A inhibitor is required, allowing for cross-species translational studies.

Scenario 3: Chemical Biology Probe Development and Structure-Activity Relationship (SAR) Studies

The unique combination of amino, hydroxyl, and methoxy groups on the acetophenone scaffold offers a distinct starting point for SAR campaigns aimed at developing novel MAO-A inhibitors [1]. Its differentiated selectivity profile, contrasted with the MAO-B preference of typical acetophenone derivatives [2], provides a valuable template for understanding and optimizing isoform selectivity.

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